

Structure-Activity Relationship of N-Alkylated Piperidinemethanol Derivatives: A Comparative Guide

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Compound of Interest	
Compound Name:	1-Methyl-3-piperidinemethanol
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The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical properties and synthetic accessibility. Among these, N-alkylated piperidinemethanol derivatives have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives across various biological targets, supported by experimental data and detailed protocols.

Comparative Biological Activities

The biological activity of N-alkylated piperidinemethanol derivatives is profoundly influenced by the nature and position of substituents on both the piperidine and the N-alkyl moieties. The following tables summarize the quantitative activity of various derivatives against several key biological targets.

Table 1: Cytotoxic Activity against Cancer Cell Lines

The cytotoxicity of piperidine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID	N-Alkyl Group	R Substituent (s)	Cell Line	IC50 (µM)	Reference
3a	-CH ₂ -aryl	2-alkenylimidazo[1,2-a]pyrimidine	A549 (Lung Carcinoma)	5.988 ± 0.12	[1]
3d	-	-	MCF-7 (Breast)	43.4	[1]
4d	-	-	MCF-7 (Breast)	39.0	[1]
3d	-	-	MDA-MB-231 (Breast)	35.9	[1]
4d	-	-	MDA-MB-231 (Breast)	35.1	[1]
PBTDG	-	-	Breast Cancer Cells	1.48	[2]
Sorafenib	-	-	Breast Cancer Cells	4.45	[2]
Compound 4	Pyrimidine derivative	-	A549 (Lung)	5.50	[3]
Compound 4	Pyrimidine derivative	-	HCT116 (Colon)	9.77	[3]
Compound 4	Pyrimidine derivative	-	HepG2 (Liver)	7.12	[3]
Compound 4	Pyrimidine derivative	-	MCF-7 (Breast)	7.85	[3]

Table 2: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID	N-Alkyl Group	R Substituent (s)	Microorganism	MIC (µg/mL)	Reference
3a	-CH ₃	2-(thioalkyl)	P. aeruginosa	1	[4]
3b	-CH ₃	2-(thioalkyl)	P. aeruginosa	1	[4]
3a	-CH ₃	2-(thioalkyl)	E. coli	1	[4]
3b	-CH ₃	2-(thioalkyl)	E. coli	1	[4]
Compound 6	-	-	B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae, M. luteus	1.5	[5]
MKC 1	-CH ₃	H	S. salivarius	250	[6]
MKC 1	-CH ₃	H	L. paracasei	500	[6]
MKC 10	-CH ₃	3,4,5-OMe	S. mitis	250	[6]
MKC 13	-CH ₃	3-F	S. mutans, S. sobrinus	500	[6]

Table 3: Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are used to treat Alzheimer's disease. The IC₅₀ values indicate the concentration of the compound required to inhibit 50% of AChE activity.

Compound ID	N-Alkyl Group	R Substituent(s)	IC50 (nM)	Reference
21	-benzyl	4'-[2-(N-[4'- (benzylsulfonyl)b- enzoyl]-N- methylamino]eth- yl]	0.56	[7]
5d	-	N-(2-(piperidin-1- yl)ethyl)benzami- de with ortho-F	13	[8]
5a	-	N-(2-(piperidin-1- yl)ethyl)benzami- de with ortho-Cl	90	[8]
Donepezil	-	(Reference Drug)	600	[8]
6h	-	Tacrine- hydrazine hybrid	3.65	[9]

Table 4: Soluble Epoxide Hydrolase (sEH) Inhibition

sEH inhibitors are being investigated for their anti-inflammatory and analgesic properties.

Compound ID	N-Alkyl Group	R Substituent (s)	Human sEH IC50 (nM)	Murine sEH IC50 (nM)	Reference
A1	-	N,N-diethylamide at piperidine-4-position	2.2	0.53	[10]
Compound 1	-	Isonipecotic acid derivative	7.9	-	[11]
Compound 2	-	Isonipecotic acid derivative	1.6	-	[11]
Compound 7-10	-	Amide non-urea derivative	0.4	-	[11]
Compound 7	-benzyl	Chromen-2- amide	1750	-	[12]

Table 5: Histamine H3 Receptor (H3R) Binding Affinity

H3R antagonists are potential therapeutic agents for neurological disorders. The binding affinity is represented by the inhibitory constant (Ki).

Compound ID	N-Alkyl Group	R Substituent(s)	hH3R Ki (nM)	Reference
9	-(CH ₂) ₃ -	Biphenyl	22	[13]
10	-(CH ₂) ₄ -	Biphenyl	21.7	[13]
11	-(CH ₂) ₅ -	Biphenyl	88.9	[13]
5	-	4-pyridyl	7.70	[14]
12	-	4-pyridyl	24.2	[13]
14	-	4-pyridyl	69	[13]

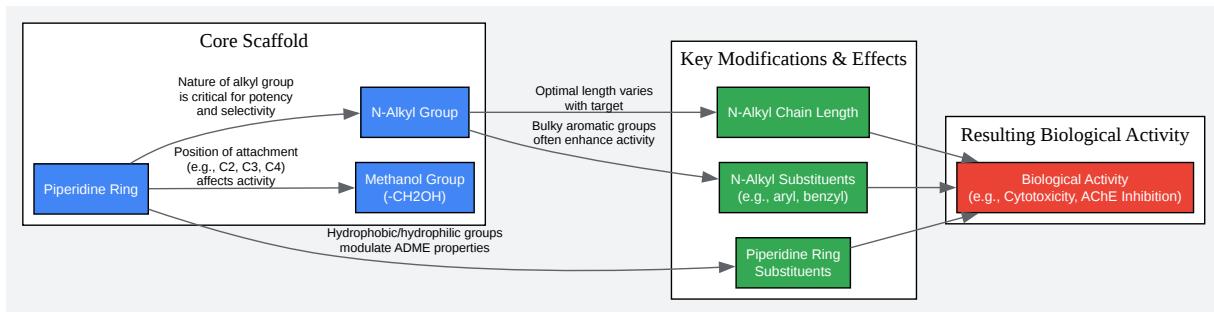
Table 6: MenA Inhibition for Anti-Tuberculosis Activity

MenA is an enzyme in the menaquinone biosynthetic pathway of *Mycobacterium tuberculosis* and is a target for anti-TB drug development.

Compound ID	N-Alkyl Group	R Substituent(s)	MenA IC ₅₀ (μM)	M. tb GIC ₅₀ (μM)	Reference
Novel Inhibitor 1	-	Diaryl amide	13-22	8-10	[15][16]
Novel Inhibitor 2	-	Diaryl amide	13-22	8-10	[15][16]
10	-	4-bromophenyl	12 ± 2	14 ± 0	[16]
14	-	3-bromophenyl	12 ± 3	14 ± 0	[16]
(R)-12	-	Carbamate analog	-	-	[17]

Key Structure-Activity Relationship Insights

The following diagram illustrates a generalized structure-activity relationship for N-alkylated piperidinemethanol derivatives based on the reviewed literature.



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Caption: Generalized SAR of N-alkylated piperidinemethanol derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Brine Shrimp Lethality Assay

A simple and rapid bioassay for screening the cytotoxicity of compounds.

- Hatching Shrimp: Hatch brine shrimp (*Artemia salina*) eggs in artificial seawater for 24-48 hours.
- Exposure: Add a defined number of nauplii (larvae) to vials containing different concentrations of the test compound dissolved in seawater.
- Incubation: Incubate the vials for 24 hours under a light source.
- Counting: Count the number of surviving nauplii in each vial.
- Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) value.

Microbroth Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria.

- Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.
- Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.
- Inoculation: Inoculate each well with the bacterial suspension.

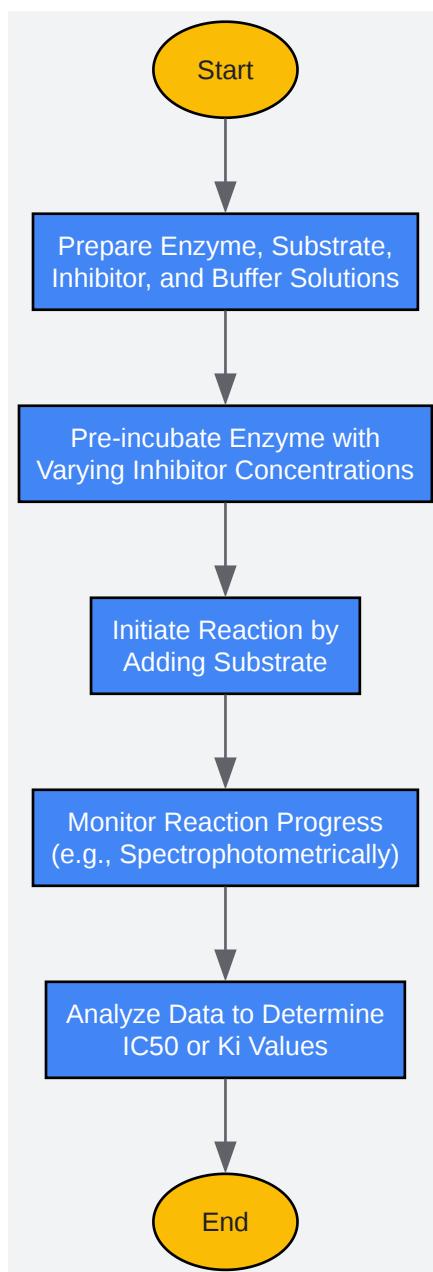
- Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for most bacteria, or longer for slow-growing organisms like *M. tuberculosis*).
- Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is commonly used to screen for AChE inhibitors.

- Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound at various concentrations.
- Enzyme Addition: Add the AChE enzyme to the reaction mixture and pre-incubate.
- Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine (ATC).
- Measurement: The hydrolysis of ATC by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time.
- Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

The following diagram illustrates the workflow for a typical enzyme inhibition assay.



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Caption: General workflow for an enzyme inhibition assay.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A fluorometric assay to screen for sEH inhibitors.

- Reaction Setup: In a microplate, combine the sEH enzyme, the test inhibitor at various concentrations, and a suitable buffer.

- Substrate Addition: Add a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).
- Incubation: Incubate the plate at a controlled temperature.
- Fluorescence Measurement: The hydrolysis of the substrate by sEH leads to the release of a fluorescent product. Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the percentage of sEH inhibition for each inhibitor concentration and determine the IC₅₀ value.

Histamine H3 Receptor Binding Assay

This radioligand binding assay determines the affinity of compounds for the H3 receptor.

- Membrane Preparation: Prepare cell membranes expressing the histamine H3 receptor.
- Binding Reaction: Incubate the membranes with a radiolabeled H3 receptor ligand (e.g., [³H]- α -methylhistamine) and varying concentrations of the test compound.
- Separation: Separate the bound and free radioligand by rapid filtration.
- Quantification: Quantify the amount of bound radioligand using liquid scintillation counting.
- Data Analysis: Determine the Ki value of the test compound, which represents its binding affinity for the receptor.

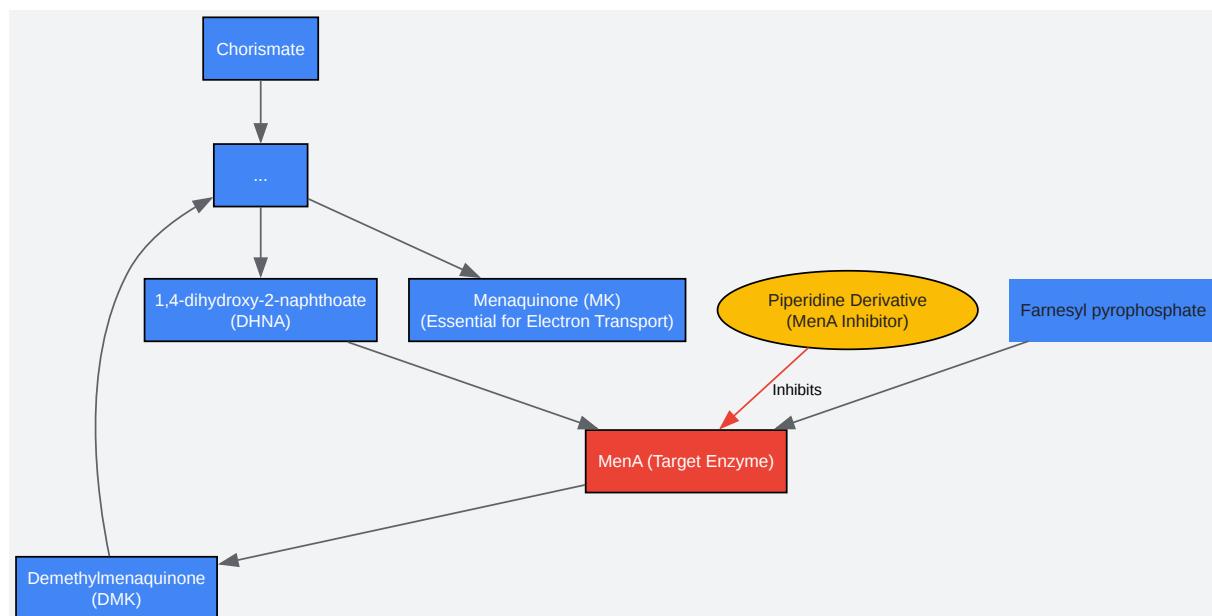
MenA Enzyme Inhibition Assay

This assay measures the inhibition of the MenA enzyme from *Mycobacterium tuberculosis*.

- Enzyme Preparation: Prepare a membrane fraction containing the MenA enzyme.
- Reaction Mixture: Set up a reaction mixture containing the membrane preparation, the substrate 1,4-dihydroxy-2-naphthoate (DHNA), a prenyl donor such as farnesyl pyrophosphate (FPP), and the test inhibitor.

- Incubation: Incubate the reaction at 37°C.
- Product Extraction: Stop the reaction and extract the lipid-soluble product, demethylmenaquinone (DMK).
- Analysis: Analyze the amount of DMK formed using methods such as HPLC or mass spectrometry.
- Data Analysis: Calculate the percentage of MenA inhibition and determine the IC50 value of the inhibitor.

The following diagram illustrates the central role of MenA in the menaquinone biosynthesis pathway, a key target for anti-tuberculosis drug development.



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Caption: Inhibition of MenA in the Menaquinone Biosynthesis Pathway.

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